molecular formula C32H32O15 B097806 Fluorescein-digalactoside CAS No. 17817-20-8

Fluorescein-digalactoside

Cat. No.: B097806
CAS No.: 17817-20-8
M. Wt: 656.6 g/mol
InChI Key: ZTOBILYWTYHOJB-WBCGDKOGSA-N
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Mechanism of Action

Target of Action

Fluorescein-digalactoside (FDG) primarily targets the enzyme β-galactosidase . This enzyme is known for its high selectivity for hydrolysis of its preferred sugars . It is extensively used as a reporter gene in animals and yeast, and defects in its activity are characteristic of several diseases .

Mode of Action

FDG is a non-fluorescent substrate that undergoes sequential hydrolysis by β-galactosidase . The first step of this process involves the hydrolysis of FDG to fluorescein monogalactoside (FMG), followed by a second hydrolysis step to produce highly fluorescent fluorescein . This enzymatic process can be monitored by the increase in either absorbance or fluorescence .

Biochemical Pathways

The biochemical pathway involved in the action of FDG is the hydrolysis of β-D-galactopyranosides by β-galactosidase . This process is part of the larger glycosidase activity, which is frequently used to characterize strains of microorganisms and to selectively label organelles of mammalian cells .

Pharmacokinetics

The pharmacokinetics of FDG involve its entry into viable cells . Once inside the cell, FDG undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase, and either simultaneously or sequentially, its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .

Result of Action

The result of FDG’s action is the production of highly fluorescent fluorescein . This fluorescence signal is proportional to the enzymatic activity of β-galactosidase , making FDG a sensitive substrate for detecting this enzyme in both in vivo and in vitro settings .

Action Environment

The action of FDG is influenced by the environment within the cell. The presence of intracellular thiols, such as glutathione, is necessary for the formation of the membrane-impermeant, peptide–fluorescent dye adduct . Additionally, the method of FDG entry into the cell, whether by microinjection, hypotonic shock, or another technique, can also influence its action .

Safety and Hazards

Fluorescein-digalactoside is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing eye/face protection .

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .

Biochemical Analysis

Biochemical Properties

Fluorescein-digalactoside interacts with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is β-galactosidase . β-galactosidase rapidly hydrolyzes this compound, first to fluorescein monogalactoside and then to highly fluorescent fluorescein . The fluorescence signal is proportional to the lacZ enzymatic activity .

Cellular Effects

This compound enters viable cells and influences cell function by acting as a substrate for β-galactosidase . The hydrolysis of this compound by β-galactosidase can be followed by the increase in either absorbance or fluorescence , indicating its impact on cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its sequential hydrolysis by β-galactosidase . This nonfluorescent compound is first hydrolyzed to fluorescein monogalactoside and then to highly fluorescent fluorescein . This process results in a fluorescence signal proportional to the enzymatic activity of lacZ .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its hydrolysis by β-galactosidase . The turnover rates of this compound are slower than that of the common spectrophotometric galactosidase substrate . Fluorescence-based measurements can be several orders of magnitude more sensitive than absorption-based measurements .

Metabolic Pathways

This compound is involved in the metabolic pathway of β-galactosidase . β-galactosidase rapidly hydrolyzes this compound, leading to the production of fluorescein . This process can influence metabolic flux and metabolite levels.

Transport and Distribution

This compound enters viable cells , indicating that it can be transported across cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein di-β-D-galactopyranoside can be synthesized through the glycosylation of fluorescein with galactose derivatives. The reaction typically involves the use of a glycosyl donor, such as galactose pentaacetate, and a catalyst like boron trifluoride etherate . The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of fluorescein di-β-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired product quality. The compound is then stored under specific conditions to maintain its stability and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOBILYWTYHOJB-WBCGDKOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170431
Record name Fluorescein-digalactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17817-20-8
Record name Fluorescein-digalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein-digalactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorescein-digalactoside
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Fluorescein-digalactoside
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Fluorescein-digalactoside
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Reactant of Route 6
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